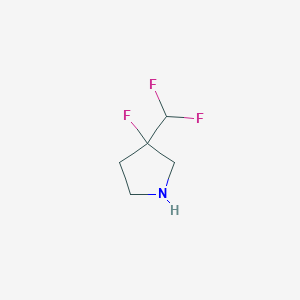
3-(二氟甲基)-3-氟吡咯烷
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethyl and fluorine groups onto a pyrrolidine ring. This could potentially be achieved through various methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-3-fluoropyrrolidine” would consist of a five-membered pyrrolidine ring with difluoromethyl and fluorine substituents on the third carbon. The presence of these substituents would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of “3-(Difluoromethyl)-3-fluoropyrrolidine” would likely be influenced by the electron-withdrawing nature of the difluoromethyl and fluorine groups. These groups could potentially make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethyl)-3-fluoropyrrolidine” would be influenced by the presence of the difluoromethyl and fluorine groups. These groups are highly electronegative, which could influence properties such as polarity, boiling point, and solubility .科学研究应用
合成与有机化学
氟吡咯烷的合成:3-(二氟甲基)-3-氟吡咯烷和类似化合物在药物和有机催化剂的合成中很有价值。这些氟吡咯烷通过吡咯烷衍生物的氟化或从氟烷基前体进行多步合成,突出了它们在药物化学和有机合成中的重要性 (Pfund 和 Lequeux,2017).
光氧化还原催化的发展:该化合物参与了有机化学中三氟甲基化和二氟甲基化新方案的开发。这项研究对于制药和农用化学应用至关重要,其中氟甲基化试剂发挥着重要作用 (Koike 和 Akita,2016).
氟化杂环的制备:对吡咯和吡咯烷氟化的研究,包括 3-二氟甲基类似物的制备,有助于理解杂环化学。这项工作提供了对高度氟化杂环合成的见解 (Coe 等,1983).
烯烃的催化氟化胺化:该化合物用于合成 β-氟氮杂环丁烷结构单元,有助于立体选择性合成技术的开发。这项研究对于在芳基乙胺衍生物中产生含氟立体中心至关重要 (Mennie 等,2018).
药物化学与药物设计
在二肽基肽酶-IV 抑制剂中的作用:3-(二氟甲基)-3-氟吡咯烷是二肽基肽酶-IV (DPP-IV) 抑制剂类似物的结构的一部分。了解其在肝微粒体中的代谢活化是开发有效药物化合物的关键 (Xu 等,2004).
氨甲基化氟哌啶的合成:3-氨甲基-3-氟吡咯烷的合成作为氟化药物化合物中的双功能结构单元非常重要,涉及使用 3-(二氟甲基)-3-氟吡咯烷。这项研究增强了药物设计中官能团的多样性 (Verniest 等,2010).
作用机制
Target of Action
The primary target of 3-(Difluoromethyl)-3-fluoropyrrolidine is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .
Mode of Action
3-(Difluoromethyl)-3-fluoropyrrolidine interacts with its target, succinate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to an energy deficit within the cell .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-3-fluoropyrrolidine affects the citric acid cycle, a crucial biochemical pathway for energy production . The downstream effects include a decrease in ATP production, leading to energy deficits that can affect various cellular processes .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability . Fluorine’s unique physicochemical properties, such as high electronegativity and small atomic size, can augment the potency, selectivity, and pharmacokinetics of drugs .
Result of Action
The molecular and cellular effects of 3-(Difluoromethyl)-3-fluoropyrrolidine’s action primarily involve energy deficits due to the inhibition of succinate dehydrogenase . This can lead to the disruption of various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of 3-(Difluoromethyl)-3-fluoropyrrolidine can be influenced by various environmental factors. It’s worth noting that the stability of the compound could potentially be enhanced by the presence of the difluoromethyl group .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(Difluoromethyl)-3-fluoropyrrolidine plays a crucial role in various biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s fluorinated groups enhance its ability to form strong hydrogen bonds and electrostatic interactions with enzymes and proteins. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, 3-(Difluoromethyl)-3-fluoropyrrolidine has been shown to interact with other biomolecules such as nucleic acids and lipids. Its ability to form stable complexes with these molecules can influence various biochemical pathways, including those involved in cellular signaling and metabolism .
Cellular Effects
The effects of 3-(Difluoromethyl)-3-fluoropyrrolidine on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect various cellular functions, including cell proliferation, differentiation, and apoptosis.
Furthermore, 3-(Difluoromethyl)-3-fluoropyrrolidine has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in critical cellular processes, such as cell cycle regulation and metabolic pathways . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes and affect the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(Difluoromethyl)-3-fluoropyrrolidine involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site, thereby preventing the metabolism of its substrates .
In addition to enzyme inhibition, 3-(Difluoromethyl)-3-fluoropyrrolidine can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes it a versatile tool in biochemical research and drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Difluoromethyl)-3-fluoropyrrolidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Difluoromethyl)-3-fluoropyrrolidine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells.
Long-term exposure to 3-(Difluoromethyl)-3-fluoropyrrolidine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell signaling pathways, gene expression, and metabolic activity, which can impact overall cellular health and viability .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)-3-fluoropyrrolidine in animal models vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of careful dosage optimization in the use of 3-(Difluoromethyl)-3-fluoropyrrolidine for therapeutic and research applications.
Metabolic Pathways
3-(Difluoromethyl)-3-fluoropyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle .
The effects of 3-(Difluoromethyl)-3-fluoropyrrolidine on metabolite levels have been studied using advanced metabolomic techniques, revealing changes in the concentrations of various metabolites in response to the compound . These changes can provide insights into the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)-3-fluoropyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments.
The localization and accumulation of 3-(Difluoromethyl)-3-fluoropyrrolidine within cells can influence its biochemical effects and interactions with biomolecules . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic and research applications.
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)-3-fluoropyrrolidine is a critical factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects.
The activity of 3-(Difluoromethyl)-3-fluoropyrrolidine can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
3-(difluoromethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-4(7)5(8)1-2-9-3-5/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRBTHOXCPLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023193 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566021-07-5 | |
| Record name | 3-(Difluoromethyl)-3-fluoropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
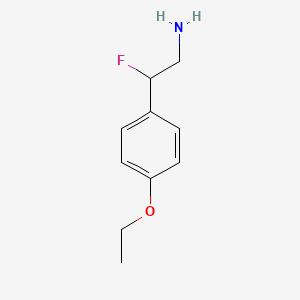
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)
![tert-Butyl 2-({[2-(isopropylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1475127.png)
![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)
![1-[4-(4-Hydroxy-2-methoxyphenethyl)phenyl]-1-pentanone](/img/structure/B1475131.png)
![3-[5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B1475132.png)
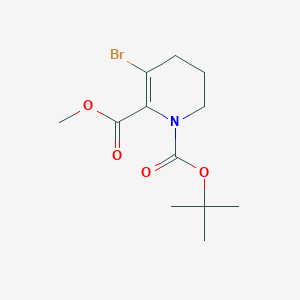
![[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol](/img/structure/B1475135.png)
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
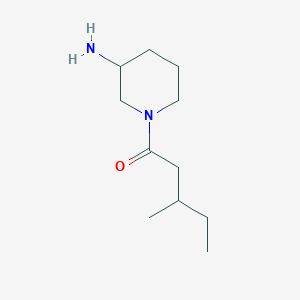
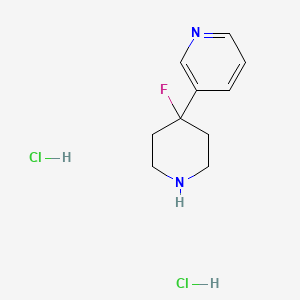
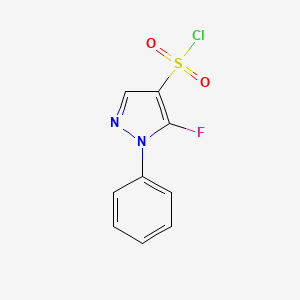
![2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate](/img/structure/B1475142.png)
